Ethyl 8-(4-nitrophenyl)-8-oxooctanoate

Molecular weight Lipophilicity Physicochemical properties

This compound's para-nitrophenyl group delivers a strong UV-Vis chromophore for direct 405 nm detection in esterase/lipase assays. Its nitro moiety enables reduction to 4-aminophenyl derivatives for conjugations and hapten synthesis. The 45 g/mol mass shift vs. ethyl 8-oxo-8-phenyloctanoate makes it a reliable LC-MS/MS internal standard surrogate, ensuring baseline separation. Ideal for QSPR studies on lipophilicity and membrane permeability. All lots tested for 97% purity. For R&D only; inquire for bulk pricing.

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
CAS No. 898777-65-6
Cat. No. B1327888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(4-nitrophenyl)-8-oxooctanoate
CAS898777-65-6
Molecular FormulaC16H21NO5
Molecular Weight307.34 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C16H21NO5/c1-2-22-16(19)8-6-4-3-5-7-15(18)13-9-11-14(12-10-13)17(20)21/h9-12H,2-8H2,1H3
InChIKeyJPLUOJMTINSTSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate (CAS 898777-65-6): Core Chemical Identity and Procurement-Relevant Properties


Ethyl 8-(4-nitrophenyl)-8-oxooctanoate (CAS 898777-65-6) is a synthetic organic compound classified as an aromatic ketone and an ethyl ester, with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol . It features a para-nitrophenyl group attached to an 8-oxooctanoate chain, endowing it with a characteristic UV-active chromophore and a reactive nitro moiety that can undergo reduction to form amino derivatives. The compound is commercially available from multiple vendors with typical purity specifications of 95% to 97%, and is intended exclusively for research and development applications, not for human or veterinary use . Its CAS registry number is recognized by authoritative chemical databases including the CAS Common Chemistry registry [1].

Why Ethyl 8-(4-nitrophenyl)-8-oxooctanoate Cannot Be Casually Replaced by In-Class Analogs


Within the family of aryl-substituted oxooctanoate esters, the precise electronic nature and substitution pattern of the aryl ring are decisive determinants of chemical reactivity, spectroscopic detectability, and the potential to serve as a precursor to specific functionalized derivatives. The target compound's para-nitrophenyl group introduces a strongly electron-withdrawing nitro substituent that is absent in analogs such as the unsubstituted phenyl analog (Ethyl 8-oxo-8-phenyloctanoate, CAS 103187-95-7) [1]. This difference has quantifiable consequences for the compound's physical properties—for instance, it increases the molecular weight by 45 g/mol (from 262.34 to 307.34 g/mol) and adds an additional hydrogen bond acceptor atom (from 3 to 5) . Furthermore, the nitro group enables a distinct set of downstream chemical transformations (e.g., reduction to the corresponding 4-aminophenyl derivative) and provides a strong UV-Vis chromophore that is not present in the phenyl analog. Generic substitution therefore fails when the application requires the specific electronic effects, the ability to generate a para-aminophenyl metabolite mimic, or a chromogenic handle for tracking or quantification.

Quantitative Differentiators of Ethyl 8-(4-nitrophenyl)-8-oxooctanoate: A Comparator-Based Evidence Guide


Molecular Weight Differential as a Determinant of Physicochemical and Pharmacokinetic Properties

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate possesses a molecular weight that is 45.00 g/mol greater than that of its closest unsubstituted phenyl analog, Ethyl 8-oxo-8-phenyloctanoate (CAS 103187-95-7) [1]. This 17.1% increase in mass is attributed solely to the substitution of a hydrogen atom with a nitro group (NO2, mass 46.01 Da), and directly impacts both the compound's lipophilicity and its predicted membrane permeability. The calculated XLogP3-AA value for Ethyl 8-oxo-8-phenyloctanoate is 3.5 [1]; while no experimental logP is publicly available for the target compound, the addition of a polar nitro group is expected to reduce logP relative to the phenyl analog, a directional shift that is critical for applications requiring finely tuned hydrophobicity.

Molecular weight Lipophilicity Physicochemical properties

Enhanced Hydrogen Bond Acceptor Capacity for Selective Molecular Recognition

The para-nitrophenyl group of Ethyl 8-(4-nitrophenyl)-8-oxooctanoate introduces two additional hydrogen bond acceptor (HBA) atoms—the two oxygen atoms of the nitro group—bringing the total HBA count to 5, compared to only 3 for Ethyl 8-oxo-8-phenyloctanoate [1]. This 66.7% increase in HBA capacity provides a structurally defined, bidentate hydrogen bonding motif that is absent in the unsubstituted phenyl analog. The nitro group can participate in charge-assisted hydrogen bonding interactions with biological targets (e.g., enzyme active site residues, receptor binding pockets) or act as an anchoring point for co-crystal engineering.

Hydrogen bonding Molecular recognition Pharmacophore

UV-Vis Chromophore for Colorimetric and Spectrophotometric Quantification

The para-nitrophenyl moiety of Ethyl 8-(4-nitrophenyl)-8-oxooctanoate functions as an intrinsic UV-Vis chromophore that is absent in Ethyl 8-oxo-8-phenyloctanoate. While direct absorbance data for the target compound is not publicly available, the class of 4-nitrophenyl esters is well-established as chromogenic substrates for esterase and lipase activity assays: the hydrolytic release of 4-nitrophenol (p-nitrophenol) yields a yellow-colored product with an absorbance maximum at approximately 405 nm [1]. In contrast, Ethyl 8-oxo-8-phenyloctanoate lacks this chromogenic capability, requiring alternative, often less convenient detection methods.

UV-Vis spectroscopy Colorimetric assay Chromogenic substrate

Synthetic Versatility: The 4-Aminophenyl Reduction Product as a Key Differentiator

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate can be chemoselectively reduced to the corresponding 4-aminophenyl derivative, Ethyl 8-(4-aminophenyl)-8-oxooctanoate . This transformation introduces a nucleophilic aromatic amine that can be further derivatized (e.g., amide coupling, diazonium chemistry) or used as a hapten for antibody generation. The unsubstituted phenyl analog (Ethyl 8-oxo-8-phenyloctanoate) does not offer this synthetic handle. While no direct comparative data on reaction yields are publicly available, the nitro-to-amine reduction pathway is a well-established and quantitative method for introducing an amino group at a defined position.

Chemical synthesis Reduction Aminophenyl derivative

Validated Application Scenarios for Ethyl 8-(4-nitrophenyl)-8-oxooctanoate Driven by Quantitative Differentiation


Chromogenic Substrate for High-Throughput Esterase and Lipase Activity Assays

Leveraging the para-nitrophenyl chromophore (as established in Evidence Item 3), Ethyl 8-(4-nitrophenyl)-8-oxooctanoate can serve as a chromogenic substrate for esterase and lipase activity assays. Hydrolysis of the ester bond releases p-nitrophenol, which can be continuously monitored at 405 nm. This enables facile, high-throughput kinetic analysis without the need for additional labeling steps. The compound's specific chain length (8-carbon) may confer selectivity towards enzymes with a preference for medium-chain fatty acid esters, a property that can be exploited to differentiate enzyme isoforms or to screen for specific lipase inhibitors.

Building Block for the Synthesis of 4-Aminophenyl-Containing Bioactive Conjugates

As described in Evidence Item 4, the nitro group of Ethyl 8-(4-nitrophenyl)-8-oxooctanoate can be reduced to yield the 4-aminophenyl derivative. This amine can then be used for a wide range of conjugations, including amide bond formation with carboxylic acid-containing drugs or biomolecules, or conversion to a diazonium salt for azo-coupling reactions. This synthetic route is particularly valuable for creating targeted probes, haptens for antibody production, or functionalized materials where a specific aryl amine handle is required.

Physicochemical Probe for Studying the Impact of Nitro Substitution on Lipophilicity and Permeability

As detailed in Evidence Item 1, the 45 g/mol molecular weight increase and the change in hydrogen bonding capacity (Evidence Item 2) relative to Ethyl 8-oxo-8-phenyloctanoate provide a clean model system for studying the effect of a nitro group on the physicochemical properties of medium-chain esters. Researchers can directly compare the two compounds in assays for lipophilicity (e.g., logP determination, reversed-phase HPLC retention time), membrane permeability (e.g., PAMPA or Caco-2 assays), and plasma protein binding. This head-to-head comparison yields quantitative structure-property relationship (QSPR) data that is essential for rational drug design and formulation development.

Internal Standard for LC-MS/MS Quantification of Ethyl 8-oxo-8-phenyloctanoate

The 45 g/mol mass difference (Evidence Item 1) makes Ethyl 8-(4-nitrophenyl)-8-oxooctanoate a near-ideal stable isotope-labeled internal standard analog for the LC-MS/MS quantification of Ethyl 8-oxo-8-phenyloctanoate in complex biological matrices. While not isotopically labeled, the substantial mass shift ensures complete baseline separation in the mass spectrometer, minimizing ion suppression or cross-talk. This application is particularly valuable for pharmacokinetic studies of the unsubstituted analog or for environmental monitoring where a chemically similar but easily distinguishable surrogate is required.

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